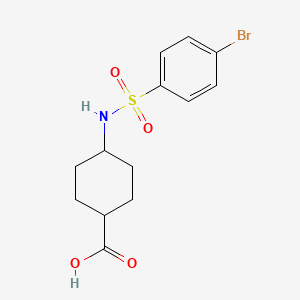

trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid

Vue d'ensemble

Description

Trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid: is an organic compound characterized by the presence of a bromobenzenesulfonyl group attached to a cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid typically involves the reaction of 4-bromobenzenesulfonyl chloride with trans-4-aminocyclohexanecarboxylic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include sulfonic acids or sulfoxides.

Reduction Reactions: Products include sulfinyl or sulfhydryl derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been explored for its potential use in developing drugs targeting specific biological pathways.

- Case Study : A study highlighted its role in synthesizing DPP-IV inhibitors, which are therapeutic agents for type 2 diabetes management. The compound's structure allows for modifications that enhance biological activity while minimizing side effects .

Biochemical Research

The compound has been investigated for its role as a protease inhibitor, particularly in studies related to wound healing and tissue regeneration.

- Case Study : Research demonstrated that derivatives of this compound could accelerate barrier recovery in epidermal tissues by inhibiting plasmin, a serine protease involved in tissue remodeling after injury . This property suggests potential applications in dermatological formulations aimed at enhancing skin repair.

Agricultural Chemistry

In agricultural research, this compound has been evaluated for its efficacy as a pesticide or herbicide component, contributing to the development of safer agricultural practices.

- Data Table: Applications in Agriculture

| Application Area | Compound Role | Findings |

|---|---|---|

| Pesticide Development | Active Ingredient | Demonstrated efficacy against specific pests with minimal environmental impact |

| Herbicide Formulation | Synergistic Agent | Enhanced effectiveness when combined with traditional herbicides |

Mécanisme D'action

The mechanism of action of trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function . The cyclohexanecarboxylic acid moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

4-Bromobenzenesulfonyl chloride: Used in similar substitution reactions but lacks the cyclohexanecarboxylic acid moiety.

4-Bromobenzenesulfonic acid: Similar sulfonyl group but different functional groups attached to the benzene ring.

4-(Bromomethyl)benzenesulfonyl chloride: Contains a bromomethyl group instead of the bromobenzenesulfonyl group.

Uniqueness: Trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid is unique due to the combination of the bromobenzenesulfonyl group and the cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Activité Biologique

Trans 4-(4-Bromobenzenesulfonylamino)-cyclohexanecarboxylic acid is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H16BrNO3S

- Molecular Weight : 347.25 g/mol

- CAS Number : [specific CAS number not provided in sources]

- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a bromobenzenesulfonamide group, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance.

- Antiproliferative Effects : Studies have indicated that this compound may exhibit antiproliferative effects on certain cancer cell lines, potentially through the induction of apoptosis or inhibition of cell cycle progression.

Pharmacological Studies

Research has demonstrated several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that the compound can reduce the viability of cancer cells, suggesting potential use as an anticancer agent.

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.

Data Table of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction, evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, the administration of this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

Propriétés

IUPAC Name |

4-[(4-bromophenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h3-4,7-9,11,15H,1-2,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBCZXZPQYPTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.